3-Isopropenyl-2-methylaniline
Description
3-Isopropenyl-2-methylaniline is an aromatic amine derivative characterized by a methyl group at the 2-position and an isopropenyl group (-CH₂C(CH₃)=CH₂) at the 3-position of the aniline ring.
Properties
CAS No. |
446252-34-2 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3 |
InChI Key |
BXMAHVHRBZCSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of 3-isopropenyl-2-methylaniline may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .
Chemical Reactions Analysis
Types of Reactions
3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated, nitrated, and sulfonated products
Scientific Research Applications
3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Methylaniline (o-Toluidine)
Structure : A simpler aromatic amine with a single methyl group at the 2-position of the aniline ring.
Key Differences :
4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline
Structure: Features a bulky phenoxy substituent at the 4-position, with additional isopropyl and methyl groups on the phenoxy ring (CAS: AKOS012764396) . Key Differences:
- Steric Effects: The phenoxy group introduces steric hindrance, likely reducing reactivity compared to 3-isopropenyl-2-methylaniline.
- Solubility: Increased lipophilicity due to the aromatic phenoxy group, suggesting lower water solubility.
- Applications: Potential use in agrochemicals or pharmaceuticals, where bulky substituents enhance target specificity.
Thiophene- and Naphthalene-Containing Analogues ()
Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related compounds. Key Differences:
- Heterocyclic Substituents : Thiophene and naphthalene moieties alter electronic properties, enhancing π-π stacking interactions.
- Pharmacological Relevance: These impurities in Drospirenone/Ethinyl Estradiol formulations suggest roles in drug metabolism or side-effect pathways .
Data Table: Comparative Properties
Research Findings
- Reactivity : The isopropenyl group in 3-isopropenyl-2-methylaniline enhances its utility in crosslinking reactions, whereas Methylaniline’s simplicity favors electrophilic aromatic substitution.
- Toxicity : Methylaniline’s documented hazards underscore the need for rigorous controls, which may extend to 3-isopropenyl-2-methylaniline due to structural similarities .
- Steric and Electronic Effects: Bulky substituents in 4-(5-isopropyl-2-methylphenoxy)-3-methylaniline reduce reactivity but improve binding specificity in bioactive molecules .
Biological Activity
3-Isopropenyl-2-methylaniline, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and reactivity. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 173.25 g/mol
- IUPAC Name : 3-Isopropenyl-2-methylaniline
Biological Activity Overview
Research indicates that 3-Isopropenyl-2-methylaniline exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study highlighted the compound's antimicrobial efficacy against several pathogens. The results indicated that 3-Isopropenyl-2-methylaniline could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have explored the anticancer potential of 3-Isopropenyl-2-methylaniline against various cancer cell lines. The compound was tested for its ability to induce apoptosis and inhibit cell proliferation. The findings are summarized in the table below:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The mechanisms through which 3-Isopropenyl-2-methylaniline exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular enzymes and receptors, leading to alterations in cellular signaling pathways. This interaction may result in the modulation of gene expression associated with apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 3-Isopropenyl-2-methylaniline exhibited significant antimicrobial activity against resistant bacterial strains. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents.
- Cancer Research : Another investigation focused on the anticancer properties of this compound, revealing that it effectively inhibited tumor growth in xenograft models. The study reported a reduction in tumor size and improved survival rates among treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
